4-(5-Aminopyridin-2-YL)morpholin-3-one 4-(5-Aminopyridin-2-YL)morpholin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16706062
InChI: InChI=1S/C9H11N3O2/c10-7-1-2-8(11-5-7)12-3-4-14-6-9(12)13/h1-2,5H,3-4,6,10H2
SMILES:
Molecular Formula: C9H11N3O2
Molecular Weight: 193.20 g/mol

4-(5-Aminopyridin-2-YL)morpholin-3-one

CAS No.:

Cat. No.: VC16706062

Molecular Formula: C9H11N3O2

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Aminopyridin-2-YL)morpholin-3-one -

Specification

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
IUPAC Name 4-(5-aminopyridin-2-yl)morpholin-3-one
Standard InChI InChI=1S/C9H11N3O2/c10-7-1-2-8(11-5-7)12-3-4-14-6-9(12)13/h1-2,5H,3-4,6,10H2
Standard InChI Key KDHNBVKJDJZDKQ-UHFFFAOYSA-N
Canonical SMILES C1COCC(=O)N1C2=NC=C(C=C2)N

Introduction

Structural and Nomenclature Considerations

Core Morpholinone Framework

Morpholin-3-one derivatives consist of a six-membered morpholine ring with a ketone group at the 3-position. The general structure enables hydrogen bonding and dipole interactions, critical for biological activity . Substitutions at the 4-position, such as aryl or heteroaryl groups, modulate electronic and steric properties. For example, 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0) serves as a precursor in factor Xa inhibitor synthesis .

Pyridine vs. Phenyl Substituents

Replacing the phenyl group in 4-(4-aminophenyl)morpholin-3-one with a 5-aminopyridin-2-yl moiety introduces a nitrogen-containing heterocycle. Pyridine rings enhance solubility and metal-coordination capabilities compared to purely aromatic systems. The aminopyridine substituent likely alters pKa (predicted ~6.5–8.0 for the amine) and bioavailability relative to phenyl analogs .

Synthetic Pathways for Analogous Compounds

Hydrogenation of Nitrophenyl Precursors

4-(4-Aminophenyl)morpholin-3-one is synthesized via catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one in aliphatic alcohols (e.g., methanol or ethanol) using palladium or platinum catalysts . A similar approach could theoretically apply to 4-(5-nitropyridin-2-yl)morpholin-3-one, though nitropyridine stability under hydrogenation conditions requires validation.

Nucleophilic Aromatic Substitution

Amination of halogenated pyridines via Buchwald-Hartwig coupling might yield 4-(5-aminopyridin-2-yl)morpholin-3-one. For example, reacting 4-(5-bromopyridin-2-yl)morpholin-3-one with ammonia or an amine source in the presence of a palladium catalyst could install the amino group .

Physicochemical Properties (Inferred)

Table 1: Predicted Properties of 4-(5-Aminopyridin-2-yl)morpholin-3-one

PropertyValue/DescriptionBasis for Inference
Molecular FormulaC₉H₁₁N₃O₂Morpholinone + pyridine scaffold
Molecular Weight193.21 g/molSum of atomic masses
SolubilityModerate in polar aprotic solvents (DMF, DMSO)Pyridine polarity
LogP~0.8–1.2Comparison to phenyl analog
pKa (amine)~7.5–8.5Pyridine electronic effects

Challenges in Characterization

Synthetic Complexity

Introducing amino groups onto pyridine rings requires precise control to avoid over-reduction or side reactions. Protecting group strategies (e.g., Boc or Fmoc) may be necessary during morpholinone formation .

Stability Concerns

Pyridine-based morpholinones may exhibit hydrolytic instability under acidic or basic conditions due to the electron-deficient ring. Accelerated stability studies (40°C/75% RH) would be essential for pharmaceutical development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator